molecular formula C8H16O2 B14663230 Oct-3-ene-1,2-diol CAS No. 40735-16-8

Oct-3-ene-1,2-diol

Cat. No.: B14663230
CAS No.: 40735-16-8
M. Wt: 144.21 g/mol
InChI Key: XTGAENOYYJUUMF-UHFFFAOYSA-N
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Description

Oct-3-ene-1,2-diol is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and second carbon atoms. This compound is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. Vicinal diols are known for their versatility in chemical reactions and their importance in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-3-ene-1,2-diol can be synthesized through the dihydroxylation of oct-3-ene. This process involves the addition of hydroxyl groups to the double bond of oct-3-ene. One common method for this transformation is the use of osmium tetroxide (OsO₄) as an oxidizing agent. The reaction typically proceeds in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide, allowing for catalytic amounts to be used .

Another method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. This reaction also results in the formation of vicinal diols, although it may lead to over-oxidation if not carefully controlled .

Industrial Production Methods

Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to optimize the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oct-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The double bond can be reduced to form saturated diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of saturated diols.

    Substitution: Formation of halides, ethers, or esters.

Scientific Research Applications

Oct-3-ene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of oct-3-ene-1,2-diol in chemical reactions typically involves the nucleophilic attack of the hydroxyl groups or the double bond. For example, in the dihydroxylation reaction, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of a cyclic intermediate . This intermediate is then hydrolyzed to yield the vicinal diol.

Comparison with Similar Compounds

Similar Compounds

    Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.

    Butane-2,3-diol: Another vicinal diol with a similar structure but different carbon chain length.

    Hexane-2,3-diol: A longer-chain vicinal diol with similar chemical properties.

Uniqueness

Oct-3-ene-1,2-diol is unique due to the presence of both a double bond and vicinal hydroxyl groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

40735-16-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

oct-3-ene-1,2-diol

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h5-6,8-10H,2-4,7H2,1H3

InChI Key

XTGAENOYYJUUMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(CO)O

Origin of Product

United States

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